3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide
Description
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide is a thiamine (vitamin B1) derivative characterized by an iodide counterion. Thiamine derivatives consist of a pyrimidine ring and a thiazole ring connected via a methylene bridge . The parent compound, thiamine hydrochloride (C₁₂H₁₇ClN₄OS·HCl), is a water-soluble vitamin essential for carbohydrate metabolism and neurological function . The iodide variant replaces the chloride ion with iodide, altering its physicochemical properties, such as solubility and stability.
Properties
CAS No. |
33232-06-3 |
|---|---|
Molecular Formula |
C12H17IN4OS |
Molecular Weight |
392.26 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;iodide |
InChI |
InChI=1S/C12H17N4OS.HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 |
InChI Key |
OJCWGTRLOGXKRQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of 4-Amino-2-methylpyrimidin-5-ylmethyl chloride: This intermediate is prepared by reacting 4-amino-2-methylpyrimidin-5-ol with thionyl chloride.
Reaction with 2-hydroxyethylamine: The intermediate is then reacted with 2-hydroxyethylamine to form the thiazolium ring.
Methylation: The thiazolium ring is methylated using methyl iodide to introduce the iodide ion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolium ring can be oxidized to form thiazolium-5-oxide.
Reduction: The compound can be reduced to form the corresponding thiazolium-5-ol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Thiazolium-5-oxide: Formed by oxidation.
Thiazolium-5-ol: Formed by reduction.
Substituted thiazolium salts: Formed by nucleophilic substitution.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biochemical assays and as a probe for studying biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thiazolium ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways would depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Counterion Variations
Thiamine derivatives differ in substituents on the pyrimidine/thiazole rings, counterions, and functional groups. Key analogs include:
Q & A
Basic Question: What are the optimal synthetic routes for preparing 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of thiazolium derivatives often involves multi-step condensation and alkylation reactions. For example, thiamine analogs are typically synthesized via:
- Step 1: Condensation of 4-amino-2-methylpyrimidine with a thiazole precursor under basic conditions (e.g., NaOH/ethanol) to form the thiazolium core .
- Step 2: Hydroxyethyl group introduction via nucleophilic substitution or alkylation, requiring careful pH control (pH 7–9) to avoid side reactions .
- Yield Optimization: Solvent choice (e.g., ethanol vs. DMF) and temperature (60–80°C) critically affect reaction efficiency. Polyphosphoric acid (PPA) has been used to cyclize intermediates in analogous thiazole syntheses, improving purity .
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR: Essential for confirming the thiazolium ring’s substitution pattern and hydroxyethyl chain integrity. Key signals include:
- X-ray Crystallography: Resolves stereoelectronic effects, such as hydrogen bonding between the thiazolium ring and iodide counterion. Similar compounds (e.g., imidazo[4,5-b]pyridines) show planar geometry with intermolecular O–H···N interactions .
- HRMS: Validates molecular ion peaks (e.g., [M-I]+) with <2 ppm mass error .
Advanced Question: How does the thiazolium ring’s electronic configuration influence its catalytic activity in enzymatic systems?
Methodological Answer:
The thiazolium ring acts as a cofactor in decarboxylation reactions (e.g., pyruvate dehydrogenase). Key mechanistic insights:
- Carbene Intermediate Formation: Deprotonation of the C2 position generates a nucleophilic carbene, stabilized by conjugation with the pyrimidine ring .
- Solvent Effects: In aqueous basic solutions, the hydroxyethyl group forms hydrogen bonds with water, enhancing carbene stability. Ethanol solutions may alter tautomeric equilibria, reducing catalytic efficiency .
- Computational Modeling: DFT studies on analogous thiazolium salts reveal charge distribution at the C2 position (≈-0.3 e) as critical for substrate binding .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) arise from:
- Assay Variability: Use standardized protocols (e.g., IC50 measurements at fixed pH 7.4) to minimize buffer effects .
- Metabolic Interference: Thiamine analogs may interact with endogenous transporters (e.g., SLC19A2). Competitive binding assays with radiolabeled thiamine (³H) can clarify uptake mechanisms .
- Structural Analog Comparison: Compare activity profiles with derivatives lacking the hydroxyethyl group (e.g., 4-methyl substitution reduces solubility, altering bioavailability) .
Basic Question: How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH <5): Protonation of the pyrimidine amino group destabilizes the thiazolium ring, leading to hydrolysis (t1/2 ≈ 24 hrs at pH 3) .
- Neutral/Basic Conditions (pH 7–9): Optimal stability due to zwitterionic form. Degradation products include thiol derivatives, detectable via LC-MS .
- Storage Recommendations: Lyophilized samples stored at -20°C in amber vials show <5% degradation over 6 months .
Advanced Question: What computational methods predict interactions between this compound and protein targets (e.g., transketolase)?
Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite models binding to transketolase’s conserved active site (PDB: 2KR). Key interactions:
- MD Simulations: GROMACS simulations (100 ns) assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >2 Å suggests conformational flexibility .
Basic Question: What are the key challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Byproduct Control: Allyl isothiocyanate intermediates (from thiazole formation) require rigorous purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Solvent Recovery: Ethanol/water mixtures are recyclable via distillation, reducing costs.
- Process Analytics: In-line FTIR monitors reaction progress, minimizing over-alkylation .
Advanced Question: How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways of this compound in vivo?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce ¹³C at the C2 thiazolium position via modified Strecker synthesis with K¹³CN .
- Tracer Studies: Administer ²H-labeled compound to cell cultures; track metabolites via LC-HRMS. Key metabolites include thiamine diphosphate (detectable at m/z 425.1) .
- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps (e.g., C2 deprotonation) .
Basic Question: What are the critical parameters for validating purity in batch-to-batch consistency?
Methodological Answer:
- HPLC Purity Criteria: ≥98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (±0.3%).
- Thermogravimetric Analysis (TGA): Confirms hydrate content (e.g., dihydrate vs. anhydrous forms) .
Advanced Question: How does modifying the hydroxyethyl chain impact this compound’s solubility and membrane permeability?
Methodological Answer:
- Chain Length Variations: Replacing hydroxyethyl with propyl groups reduces solubility (logP increases by 0.5) but enhances blood-brain barrier penetration .
- Permeability Assays: Caco-2 cell monolayers quantify apparent permeability (Papp). Hydroxyethyl derivatives show Papp ≈ 1.2 × 10⁻6 cm/s, indicating moderate absorption .
- Co-solvent Strategies: 10% DMSO in PBS improves aqueous solubility (from 2 mg/mL to 15 mg/mL) without denaturing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
